1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 214139-28-3) is a synthetic amino acid derivative featuring a 2,3-dihydroindene (indane) backbone. The compound is characterized by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the 1-position and a carboxylic acid moiety at the 4-position of the indene ring . With a molecular weight of 399.45 g/mol and a purity of ≥95%, it is primarily employed in peptide synthesis as an Fmoc-protected building block, enabling orthogonal protection strategies in solid-phase peptide synthesis (SPPS) . Its indane scaffold introduces conformational rigidity, which may influence peptide secondary structure and binding interactions .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-11-5-10-20-19(21)12-13-23(20)26-25(29)30-14-22-17-8-3-1-6-15(17)16-7-2-4-9-18(16)22/h1-11,22-23H,12-14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDIMVOPSVUMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. The general synthetic route includes:
Fmoc Protection: The amino group of the indene derivative is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Carboxylation: The protected amino compound is then subjected to carboxylation using carbon dioxide or a carboxylating agent under controlled conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to ensure precision and efficiency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Coupling Reactions
The compound participates in peptide bond formation through carbamate coupling , where the Fmoc group protects the amine during synthesis. Typical conditions include:
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Coupling agents : DCC, HATU, or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (hydroxybenzotriazole) or Oxyma (ethyl (hydroxyimino)cyanoacetate).
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Solvents : DMF or dichloromethane.
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Temperature : Room temperature to 0°C for controlled activation.
Deprotection and Hydrolysis
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Fmoc removal : Cleaved under basic conditions (e.g., piperidine in DMF) or acidic conditions (e.g., TFA).
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Hydrolysis : The carboxylic acid group undergoes hydrolysis under extreme pH or heat, though stability is maintained under standard laboratory conditions.
Functional Group Interactions
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Amine reactivity : The Fmoc-protected amine is inert during synthesis but becomes reactive after deprotection.
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Carboxylic acid : Engages in esterification, amidation, or coupling reactions.
Characterization Techniques
The compound is analyzed using:
Scientific Research Applications
Peptide Synthesis
The compound is primarily used in Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) . This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain. The fluorenylmethoxycarbonyl group serves as a protective group that can be easily removed under mild conditions, facilitating the synthesis of complex peptide structures.
Case Study: Peptide Synthesis Efficiency
A study demonstrated that using 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid in SPPS resulted in high yields and purity of synthesized peptides, making it a preferred choice for researchers focusing on peptide-based therapeutics.
Drug Development
In drug development, this compound plays a crucial role in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and improve pharmacokinetic properties.
Table 1: Drug-like Properties Evaluation
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility | High |
| Stability | Moderate |
| Anticancer Activity | Effective against various cancer cell lines |
Research indicates that derivatives of this compound exhibit promising anticancer activity, with mean GI50 values indicating effective inhibition of cell growth in multiple cancer models.
Biological Testing
The compound is utilized in biological testing to synthesize peptides that are essential for various assays, including enzyme inhibition studies and receptor binding assays. The ability to produce large quantities of specific peptides makes this compound invaluable for researchers investigating protein interactions and biological pathways.
Case Study: Biological Assay Application
In a recent study, peptides synthesized using this compound were tested for their ability to inhibit specific enzymes involved in cancer progression. The results showed significant inhibition rates, highlighting the potential of these peptides as therapeutic agents.
Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is another application area where this compound is beneficial. The synthesis of labeled peptides allows researchers to study molecular interactions at a detailed level.
Table 2: NMR Analysis Results
| Parameter | Value |
|---|---|
| Chemical Shift (ppm) | Varied by residue |
| Coupling Constants | Observable |
| Conformation Analysis | Confirmed flexibility |
NMR studies have confirmed the structural integrity and flexibility of peptides synthesized with this compound, providing insights into their functional mechanisms.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized.
Comparison with Similar Compounds
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS: 2490375-74-9)
This isomer differs by the placement of the carboxylic acid group at the 5-position of the indene ring instead of the 4-position.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid (CAS: 205526-39-2)
This compound replaces the indene-4-carboxylic acid with an acetic acid side chain attached to the 2-position of the indene ring. The substitution introduces greater flexibility, which may reduce steric hindrance during SPPS but could also diminish conformational control in peptide design .
Stereoisomeric Analogues
cis-1-(9-H-Fluoren-9-ylmethoxycarbonylamino)-indan-2-carboxylic Acid (CAS: 2307772-75-2)
This stereoisomer features a cis configuration of the Fmoc-protected amino group and carboxylic acid at the 1- and 2-positions, respectively.
Functional Group Variants
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)
This compound substitutes the indene backbone with a piperazine ring. The piperazine moiety introduces basicity and conformational flexibility, making it more suitable for non-peptide applications, such as small-molecule drug discovery .
2,3-Dihydro-1H-indene-4-carboxylic Acid (CAS: 4044-54-6)
The parent structure lacks the Fmoc group, rendering it a simpler building block for non-peptide synthetic applications. Its lower molecular weight (178.19 g/mol) and absence of protective groups simplify derivatization but limit its utility in SPPS .
Comparative Data Table
Biological Activity
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-4-carboxylic acid (commonly referred to as Fmoc-Amino-Indene) is a compound of significant interest in medicinal chemistry and drug development. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Fmoc-Amino-Indene has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₂₁NO₄ |
| Molecular Weight | 399.439 g/mol |
| Melting Point | 180-185 °C |
| LogP | 4.97 |
| Density | 1.4 ± 0.1 g/cm³ |
| CAS Number | 214139-28-3 |
Anticancer Properties
Research indicates that Fmoc-Amino-Indene exhibits potential anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9 .
Antimicrobial Activity
In addition to its anticancer properties, Fmoc-Amino-Indene has shown antimicrobial activity against several bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that it disrupts bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Emerging research points to neuroprotective effects of Fmoc-Amino-Indene in models of neurodegenerative diseases. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Case Studies
- Anticancer Efficacy :
- Neuroprotection :
Q & A
Basic: What are the optimal synthetic routes for this compound, and how does the Fmoc group influence reaction efficiency?
Methodological Answer:
The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group to prevent undesired side reactions. A recommended approach is coupling the indene-carboxylic acid scaffold with Fmoc-protected amines under mild acidic conditions using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide). The Fmoc group enhances solubility in organic solvents (e.g., DMF or dichloromethane) and can be selectively removed with piperidine . Microwave-assisted synthesis (e.g., 50–80°C, 20–30 minutes) may improve yields by accelerating coupling kinetics while minimizing decomposition .
Advanced: How can contradictory NMR and X-ray crystallography data for this compound’s conformation be resolved?
Methodological Answer:
Contradictions between solution-state NMR (indicating flexibility) and solid-state X-ray data (showing rigid conformations) can be addressed via:
- Dynamic NMR studies : Variable-temperature experiments to assess rotational barriers of the indene ring .
- Density Functional Theory (DFT) simulations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers in solution .
- SHELX refinement : Use SHELXL-2018 for high-resolution crystallographic refinement, incorporating Hirshfeld atom refinement (HAR) to resolve electron density ambiguities in the solid state .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Based on SDS data for analogous Fmoc-protected compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of airborne particulates (H335 hazard) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for incineration .
Advanced: How can enantiomeric purity be ensured during synthesis, given its chiral indene backbone?
Methodological Answer:
To achieve >95% enantiomeric excess (ee):
- Chiral HPLC : Use a Daicel Chiralpak IA-3 column (3 µm, 4.6 × 250 mm) with hexane:isopropanol (85:15) mobile phase for analytical monitoring .
- Enzymatic resolution : Employ lipase CAL-B (Candida antarctica Lipase B) in a dynamic kinetic resolution (DKR) setup with TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) as a racemization catalyst .
- Circular Dichroism (CD) : Validate chiral integrity by comparing CD spectra with a reference standard .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm Fmoc group integration (δ 7.2–7.8 ppm for fluorenyl protons) and indene backbone structure .
- FT-IR : Detect carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid C=O at ~1725 cm⁻¹) .
- HRMS : Use ESI-TOF (Electrospray Ionization-Time of Flight) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
Advanced: How can computational modeling predict this compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate the compound’s interaction with coupling agents (e.g., HBTU) in explicit solvent models (e.g., DMF) to identify steric hindrance at the amino group .
- QM/MM calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map transition states and activation energies for Fmoc deprotection .
- Docking studies : Predict binding affinities with protease targets using AutoDock Vina, focusing on the indene-carboxylic acid moiety’s orientation .
Basic: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with ethyl acetate:hexane (3:7) gradient .
- Recrystallization : Dissolve in hot ethanol (70°C) and cool to −20°C for 12 hours to isolate crystalline product .
- TLC Validation : Monitor purity using silica TLC plates (Rf ~0.4 in ethyl acetate:hexane 1:1) with UV visualization at 254 nm .
Advanced: How do structural modifications (e.g., halogenation) impact its bioactivity in medicinal chemistry applications?
Methodological Answer:
- SAR Studies : Introduce halogens (e.g., Cl at C5 of the indene ring) and assay against protease targets (e.g., SARS-CoV-2 Mpro) to measure IC₅₀ shifts .
- Crystallographic Analysis : Resolve halogen-bonding interactions using SHELXD for phase determination and OLEX2 for model building .
- Protease Inhibition Assays : Use fluorescence-based kits (e.g., SensoLyte® 520) to quantify inhibition kinetics (kcat/KM) .
Basic: What solvent systems are compatible with this compound for downstream applications?
Methodological Answer:
- Polar aprotic solvents : DMF, DMSO (for peptide synthesis) .
- Chlorinated solvents : Dichloromethane (for Fmoc deprotection) .
- Aqueous buffers : Avoid pH >8 to prevent premature Fmoc cleavage .
Advanced: How can high-throughput screening (HTS) optimize its synthetic yield under varying conditions?
Methodological Answer:
- DoE (Design of Experiments) : Use a 3-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design to model yield responses .
- Automated Liquid Handling : Perform 96 parallel reactions in microtiter plates with robotic pipetting (e.g., Eppendorf epMotion) .
- PCA (Principal Component Analysis) : Correlate reaction parameters (e.g., microwave power) with purity data from UPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
